8-[(4-ETHYLPIPERAZIN-1-YL)METHYL]-7-HYDROXY-3-[2-(PROPAN-2-YL)PHENOXY]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
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Overview
Description
8-[(4-ETHYLPIPERAZIN-1-YL)METHYL]-7-HYDROXY-3-[2-(PROPAN-2-YL)PHENOXY]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-ETHYLPIPERAZIN-1-YL)METHYL]-7-HYDROXY-3-[2-(PROPAN-2-YL)PHENOXY]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the chromenone core, followed by the introduction of the trifluoromethyl group, and finally, the attachment of the piperazinyl and isopropylphenoxy groups. Each step must be carefully controlled to ensure the correct structure and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
8-[(4-ETHYLPIPERAZIN-1-YL)METHYL]-7-HYDROXY-3-[2-(PROPAN-2-YL)PHENOXY]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chromenone core can be reduced to form a dihydro derivative.
Substitution: The piperazinyl and isopropylphenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions must be carefully controlled to achieve the desired transformations without degrading the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the chromenone core would produce a dihydro derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its molecular targets.
Medicine: As a potential therapeutic agent due to its unique structure and functional groups.
Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of 8-[(4-ETHYLPIPERAZIN-1-YL)METHYL]-7-HYDROXY-3-[2-(PROPAN-2-YL)PHENOXY]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-[(4-ETHYLPIPERAZIN-1-YL)METHYL]-7-HYDROXY-3-[2-(PROPAN-2-YL)PHENOXY]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE include other chromenone derivatives with different substituents. These compounds may share some structural features but differ in their specific functional groups and overall properties.
Uniqueness
What sets this compound apart is its combination of a trifluoromethyl group, a piperazinyl group, and an isopropylphenoxy group, which together confer unique chemical and biological properties
Properties
Molecular Formula |
C26H29F3N2O4 |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(2-propan-2-ylphenoxy)-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C26H29F3N2O4/c1-4-30-11-13-31(14-12-30)15-19-20(32)10-9-18-22(33)24(25(26(27,28)29)35-23(18)19)34-21-8-6-5-7-17(21)16(2)3/h5-10,16,32H,4,11-15H2,1-3H3 |
InChI Key |
BTEVDMZZFDMTBO-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=CC=C4C(C)C)C(F)(F)F)O |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=CC=C4C(C)C)C(F)(F)F)O |
Origin of Product |
United States |
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